4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C13H8F3NO3. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, linked to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the reaction of 4-(trifluoromethyl)pyridine-2-ol with 4-iodobenzoic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine derivative displaces the iodine atom on the benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl-pyridine structure but has an amino group instead of the benzoic acid moiety.
4-(Trifluoromethyl)benzoic acid: This compound has a similar benzoic acid structure but lacks the pyridine ring.
Uniqueness
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to its combination of a trifluoromethyl-pyridine structure with a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHPBHICQXUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217645 | |
Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869109-14-8 | |
Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869109-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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